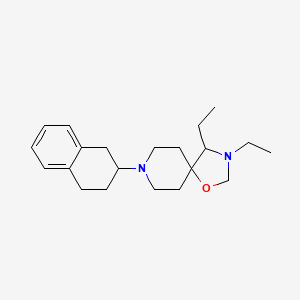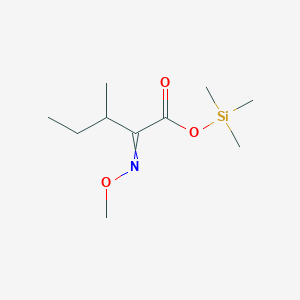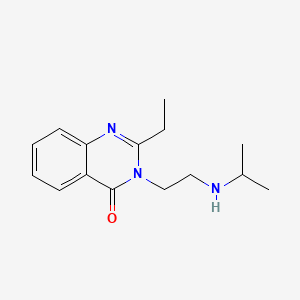![molecular formula C16H8N4S B13805530 Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline is a heterocyclic compound with the molecular formula C₁₆H₈N₄S and a molecular weight of 288.33 g/mol . It is known for its unique structure, which includes fused benzene and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 9,10-phenanthroquinone with 3,4-diaminofurazan under acidic conditions . This reaction leads to the formation of the desired heterocyclic structure through intramolecular cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting devices due to its unique electronic properties.
Photodynamic Therapy: The compound has been explored for its potential in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Solar Cells: It is utilized in the fabrication of polymer solar cells as an electron acceptor material.
Sensors: The compound’s electrochemical properties make it suitable for use in various sensing applications.
Mechanism of Action
The mechanism of action of Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline varies depending on its application. In photodynamic therapy, for instance, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells . In organic electronics, its unique electronic structure facilitates charge transport, making it an effective component in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[f,h]furazano[3,4-b]quinoxaline: This compound has a similar structure but includes a furazan ring instead of a thiadiazole ring.
Benzo[1,2-c4,5-c’]bis[1,2,5]thiadiazole: Another related compound with similar electronic properties.
Pyrazino[2,3-g]quinoxaline: This compound shares structural similarities and is used in similar applications.
Uniqueness
Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline stands out due to its unique combination of benzene and thiadiazole rings, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transport and light absorption .
Properties
Molecular Formula |
C16H8N4S |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
18-thia-15,17,19,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16,19-decaene |
InChI |
InChI=1S/C16H8N4S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)17-15-16(18-14)20-21-19-15/h1-8H |
InChI Key |
QXOUBJWZRRELGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=NSN=C5N=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


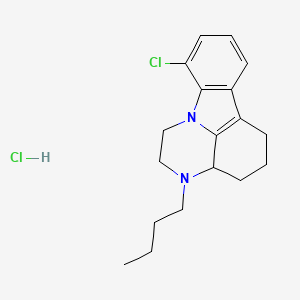


![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
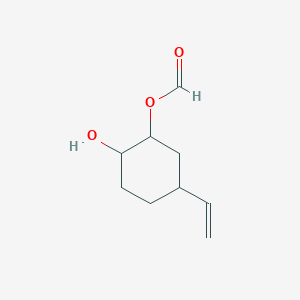
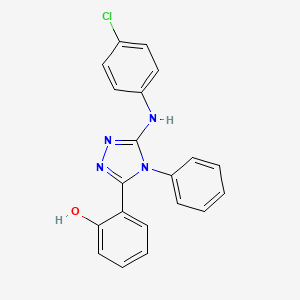
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
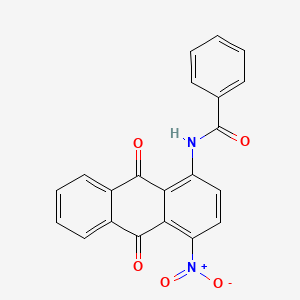
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
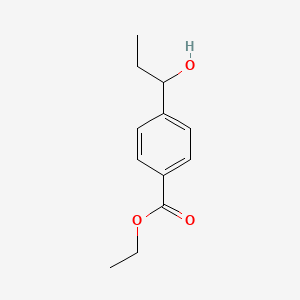
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
